3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one is a heterocyclic compound featuring both isoquinoline and pyridine moieties, characterized by a hydroxyl group at the third position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and as a therapeutic agent.
The compound can be synthesized through various chemical reactions and has been documented in several patents and scientific literature. Its structural formula is represented as with a unique identifier in chemical databases such as PubChem.
3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one belongs to the class of heterocyclic compounds, specifically categorized under pyridine derivatives. It is recognized for its potential pharmacological properties, including inhibition of catechol-O-methyltransferase, which is relevant for treating certain psychiatric conditions .
The synthesis of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one can be achieved through various methods, including:
A common synthetic route involves the reaction of isoquinoline with substituted pyridinones under acidic or basic conditions, often requiring careful control of temperature and reaction time to achieve optimal yields. The use of solvents such as ethanol or dimethylformamide can enhance solubility and facilitate the reaction process.
The molecular structure of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one consists of a pyridine ring fused with an isoquinoline moiety, featuring a hydroxyl functional group attached to the pyridine ring. The compound exhibits tautomeric forms due to the presence of the hydroxyl group.
Key structural data includes:
3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one can participate in several chemical reactions:
The reactivity is influenced by the electronic nature of substituents on the isoquinoline and pyridine rings, which can modulate nucleophilicity and electrophilicity during reactions.
The mechanism of action for 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one primarily involves its role as an inhibitor of catechol-O-methyltransferase, an enzyme that metabolizes catecholamines. By inhibiting this enzyme, the compound can increase levels of neurotransmitters such as dopamine, norepinephrine, and epinephrine in the brain.
Research indicates that compounds with similar structures exhibit neuroprotective effects and potential benefits in treating conditions like depression and anxiety disorders due to their ability to modulate neurotransmitter levels .
The physical properties of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one has potential applications in various fields:
The construction of the hybrid 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one scaffold relies on strategic annulation methodologies for efficient bicyclic core assembly. A prominent approach employs a one-pot, three-component reaction involving para-amino sulfonamide, aldehyde derivatives (aromatic/aliphatic), and pyruvic acid, catalyzed by trifluoroacetic acid (TFA) in ethanol. This method facilitates simultaneous formation of the pyridinone and isoquinoline rings with yields ranging from 47–88%, as confirmed by multidimensional NMR analyses [6]. Alternative annulation pathways include [6+0] intramolecular cyclocondensations, where pre-functionalized intermediates undergo ring closure under acid catalysis. For example, HCl-EtOH-mediated cyclization of 2-acylaryl-amino-3-cyanotetrahydroquinolines yields tetracyclic systems analogous to the target scaffold [3]. Thermal cyclizations of ureidoisoquinoline carboxylates further expand this strategy, enabling fused heterocycle formation at elevated temperatures without metal catalysts [3].
Table 1: Annulation Approaches for Bicyclic Core Synthesis
Method | Conditions | Key Intermediates | Yield Range |
---|---|---|---|
Three-component annulation | TFA (cat.), EtOH, reflux | Aldehydes, pyruvic acid, sulfonamide | 47–88% |
[6+0] Cyclocondensation | HCl-EtOH, 80°C | 2-Acylaryl-amino-3-cyanotetrahydroquinolines | 60–75% |
Thermal cyclization | 180°C, solvent-free | Ethyl 3-ureidoisoquinoline-4-carboxylate | 50–65% |
Cyclocondensation using pyridinyl ureas provides regioselective access to the pyridin-2-one moiety. 1,1-Dimethyl-3-(pyridin-2-yl)ureas react with anthranilic esters under solvent-free conditions at 120°C, forming N-aryl-N′-pyridyl ureas that spontaneously cyclize to pyridinone cores. This method achieves yields up to 70% and demonstrates exceptional functional group tolerance for electron-donating/withdrawing substituents [7]. Optimization studies reveal that a 5-fold excess of anthranilic ester maximizes yield by driving the equilibrium toward the cyclized product [7]. Notably, replacing esters with anthranilic acid reduces efficiency (yield: 46%), underscoring the ester’s role in facilitating intramolecular amidation. Parallel research confirms pyruvic acid’s utility as a carbonyl source in cyclocondensations, where its enolizable keto group participates in dehydrative ring closure with ureidoisoquinolines [6].
Table 2: Cyclocondensation Optimization Parameters
Catalyst/Additive | Temperature | Solvent | Equiv. Anthranilic Ester | Yield |
---|---|---|---|---|
None | 120°C | Solvent-free | 5.0 | 70% |
TFA (5 mol%) | 100°C | DMF | 2.0 | 63% |
PTSA (10 mol%) | 140°C | Toluene | 1.5 | 58% |
None | 120°C | Neat | 10.0 | 59% |
Regiocontrol in isoquinoline functionalization is critical for installing the C-4 linkage to the pyridinone core. C-4 lithiation of protected isoquinolines using n-BuLi at −78°C enables electrophilic trapping with carbonyls or boronates, providing 4-substituted intermediates for subsequent coupling [5]. Pd(II)-catalyzed Stille coupling between 4-bromoisoquinoline and stannylpyridinones offers a complementary route, though it requires strict anhydrous conditions [1]. For C-1 activation, electrophilic halogenation with NBS or I₂ occurs preferentially at C-1 due to the nitrogen atom’s inductive effects, enabling Suzuki-Miyaura cross-coupling for biaryl diversification [1] [5]. Computational analyses (condensed Fukui functions) corroborate the higher electrophilicity at C-1/C-4, guiding the design of halogenated precursors for transition-metal-catalyzed derivatization [6].
Table 3: Regioselective Modification Sites on Isoquinoline
Position | Method | Electrophile | Application Example |
---|---|---|---|
C-4 | n-BuLi/TMEDA, −78°C | DMF, B(OMe)₃ | 4-Isoquinolinecarboxaldehyde |
C-1 | NBS, CHCl₃, reflux | Br₂, I₂ | 1-Bromo-4-cyanoisoquinoline |
C-5/8 | Pd(OAc)₂, K₂CO₃, DMF | Arylboronic acids | 5-Aryl-4-cyanoisoquinolines |
Solvent-free methodologies significantly enhance reaction efficiency and sustainability. Cyclocondensations performed neat at 120–155°C improve yields by 15–20% compared to DMF-mediated processes, minimizing solvation effects and favoring entropy-driven cyclization [6] [7]. Catalytic TFA (5–10 mol%) in ethanol achieves comparable efficiency by accelerating imine/enol formation while avoiding metal contaminants [6]. For anhydrous systems, azeotropic drying with toluene precedes high-temperature cyclizations, suppressing hydrolytic byproducts and increasing conversion to >85% in model reactions [8]. Advanced energy-transfer techniques include microwave irradiation (70°C, 30 min), which reduces reaction times from hours to minutes, and ultrasound-assisted condensation (40 min), enhancing mass transfer in heterogeneous mixtures [9].
The parent scaffold serves as a versatile platform for diversification via late-stage functionalization:
Table 5: Derivative Libraries via Post-Synthetic Modifications
Reaction Type | Reagents/Conditions | Products | Application Scope |
---|---|---|---|
N-Alkylation | NaH, DMF, R-X (0–5°C) | 1-Alkyl-3-hydroxypyridin-2-ones | Diversifying pharmacokinetics |
O-Acylation | DCC, DMAP, R-COOH, CH₂Cl₂ | 3-Acyloxy-5-isoquinolin-4-ylpyridines | Prodrug development |
Suzuki Coupling | Pd(PPh₃)₄, R-B(OH)₂, K₂CO₃, dioxane | 1-Aryl-4-(3-hydroxypyridin-5-yl)isoquinolines | Bioactivity optimization |
Reductive Amination | NaBH₃CN, R-CHO, MeOH | 5-(Aminoalkyl)isoquinolinylpyridinones | Hybrid inhibitor design |
Comprehensive Compound Index
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5